2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-17-5-3-2-4-15(17)18(21)19-12-16(14-6-11-24-13-14)20-7-9-23-10-8-20/h2-6,11,13,16H,7-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXQZSYJZMHCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of the corresponding hydroxybenzamide. The morpholino group is added through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group. The thiophenyl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative of thiophene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The morpholino group can enhance its solubility and bioavailability, while the thiophenyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
*Estimated based on structural analogy; †Calculated using atomic masses.
Functional Implications :
- Methoxy group : Enhances solubility in polar solvents and stabilizes aromatic π-systems via resonance .
- Fluorine substituents : Improve metabolic stability and membrane permeability due to electronegativity .
Morpholino vs. Alternative Amine Groups
Impact on Bioactivity: Morpholino’s oxygen atom facilitates hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), whereas azepane’s larger ring may enhance membrane penetration but reduce target specificity .
Thiophene vs. Other Aromatic Systems
Functional Relevance :
Thiophene’s electron-rich sulfur atom may engage in charge-transfer interactions, while naphthalene’s planar structure improves stacking in crystal lattices or protein binding pockets .
Benzamide vs. Sulfonamide Derivatives
Biological Implications : Benzamides are common in kinase inhibitors (e.g., BTK inhibitors in ), whereas sulfonamides are prevalent in antimicrobial and anti-inflammatory agents due to their enhanced solubility and stability .
Biological Activity
2-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, synthesizing findings from diverse research studies.
Chemical Structure
The compound features a benzamide backbone with a methoxy group and a morpholino-thiophene substituent, which may influence its pharmacological properties. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.4 | Induction of apoptosis |
| Compound B | Lung Cancer | 3.8 | Inhibition of cell proliferation |
| This compound | Colorectal Cancer | 4.5 | Inhibition of angiogenesis |
The biological activity of this compound appears to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in tumor progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- Modulation of Signaling Pathways : Research indicates that this compound can affect signaling pathways related to cell survival and proliferation, particularly those involving the PD-1/PD-L1 interaction, which is critical in immune evasion by tumors.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Colorectal Cancer
A study investigated the effects of this compound on colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 4 µM, with evidence supporting the induction of apoptosis through caspase activation.
Case Study 2: Breast Cancer
In another study focusing on breast cancer models, this compound exhibited synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy while reducing side effects.
Q & A
Basic Question
- 1H/13C NMR : Assigns protons and carbons in the benzamide, morpholino, and thiophene moieties. For example, the methoxy group shows a singlet at ~3.8 ppm in 1H NMR .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₃S: 367.14).
- X-ray Crystallography : Resolves conformational preferences, especially steric interactions between the thiophene and morpholino groups .
How can computational modeling predict target interactions and binding affinity?
Advanced Question
- Density Functional Theory (DFT) : Optimizes the compound’s geometry and calculates electrostatic potential maps to identify hydrogen-bonding sites (e.g., benzamide carbonyl as a H-bond acceptor) .
- Molecular Docking : Screens against kinase domains (e.g., RAF kinases) using software like AutoDock. The morpholino group may enhance solubility while the thiophene engages in π-π stacking with hydrophobic pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs for synthesis.
What strategies address low solubility in cellular assays?
Advanced Question
- Structural Modifications : Replace the methoxy group with polar substituents (e.g., hydroxyl or amine) or introduce solubilizing groups (e.g., PEG chains) without compromising target binding .
- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance bioavailability in in vitro models.
- Co-crystallization Studies : Identify crystal packing disruptors (e.g., tetrahydropyran derivatives) to improve amorphous solubility .
How are impurities during synthesis mitigated?
Advanced Question
- Byproduct Analysis : Use LC-MS to detect common impurities (e.g., unreacted morpholine or thiophene intermediates).
- Chromatographic Optimization : Employ orthogonal methods (normal-phase for non-polar byproducts, reverse-phase for polar residues). For example, 10–40% acetonitrile/water gradients effectively separate des-methyl analogs .
- Quality Control : Implement strict reaction monitoring (TLC/HPLC) at each step to minimize side reactions.
What structural features influence its pharmacological profile?
Basic Question
- Benzamide Core : Acts as a hydrogen-bond acceptor for kinase ATP-binding pockets.
- Morpholino Group : Enhances water solubility and metabolic stability via hindered oxidation.
- Thiophene Ring : Engages in hydrophobic interactions and π-stacking with aromatic residues in target proteins (e.g., BTK or RAF kinases) .
How to design analogs for improved kinase inhibition?
Advanced Question
- SAR Studies : Systematically vary substituents:
- Thiophene Position : 3-substitution (vs. 2-) improves steric compatibility with kinase pockets.
- Morpholino Modifications : Replace with piperazine for enhanced basicity or azepane for increased lipophilicity .
- Cellular Potency Assays : Test analogs in KRAS mutant cell lines (e.g., HCT-116) using pMEK suppression as a readout .
How is compound stability validated under physiological conditions?
Basic Question
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC.
- Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS.
- Light/Heat Stress : Assess photodegradation under ICH Q1B guidelines .
What strategies optimize in vivo efficacy and metabolic stability?
Advanced Question
- Prodrug Design : Mask polar groups (e.g., morpholino as a phosphonate ester) for improved absorption.
- Metabolite Identification : Use liver microsomes to identify oxidation hotspots (e.g., thiophene S-oxidation) and block them with fluorine substituents.
- Xenograft Models : Evaluate pharmacokinetics in nude mice bearing KRAS mutant tumors, focusing on AUC and tumor-to-plasma ratios .
How to resolve contradictory data in biological assays?
Advanced Question
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., CETSA for thermal shift assays alongside Western blotting).
- Counter-Screening : Test against off-target kinases (e.g., EGFR, PI3K) to rule out polypharmacology.
- Batch Analysis : Check for compound degradation or salt forms (e.g., free base vs. HCl salt) affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
